
N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine
Descripción general
Descripción
N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C15H21F3N2 and its molecular weight is 286.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexing Agent for Metal Cations : A study by Schubert, Anderegg, and Schwarzenbach (1960) found that N-(o-hydroxycyclohexyl)-ethylenediamine-N,N′N′-triacetic acid, a related compound, acts as an effective complexing agent for metal cations. This complexing ability is compared to other agents like ethylenediamine-tetracetic acid and hydroxyethylenediamine-tetracetic acid, highlighting the unique influence of the cyclohexane ring on stabilizing metal complexes (Schubert, Anderegg & Schwarzenbach, 1960).
Fluorescence Sensors for Metal Ions : Zhou et al. (2012) synthesized a series of water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-cyclohexanediamine. These compounds show strong UV/Vis-absorption and fluorescence, making them suitable as fluorescence sensors for detecting metal ions like Cu(2+) in water and living cells (Zhou et al., 2012).
Formation of Cyclization Products : Research by Ibata, Zou, and Demura (1995) demonstrated that the reaction of certain diamines, such as 1,2-cyclohexanediamine, under high pressure with 2,3,5,6-tetrachloronitrobenzene leads to cyclization products. This indicates the potential of these diamines in synthesizing complex organic molecules (Ibata, Zou & Demura, 1995).
Inclusion Compound Formation : A study by Fridman Moshe Kapon Yana Sheynin and Kaftory (2006) revealed the synthesis of new host molecules, including 1,3-Benzenediamine derivatives. These compounds form inclusion compounds with different organic solvents, demonstrating their potential in molecular encapsulation and host-guest chemistry (Fridman Moshe Kapon Yana Sheynin & Kaftory, 2006).
Anticorrosion Properties : Kukharev et al. (2010) synthesized products like N-(2-Vinyloxyethyl)-N′-cyclohexylidene-1,2-ethylenediamine and studied their anticorrosion properties. These findings highlight the utility of such compounds in protecting materials against corrosion (Kukharev et al., 2010).
Propiedades
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2/c1-2-20(12-6-4-3-5-7-12)14-9-8-11(10-13(14)19)15(16,17)18/h8-10,12H,2-7,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCICLXYIDJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


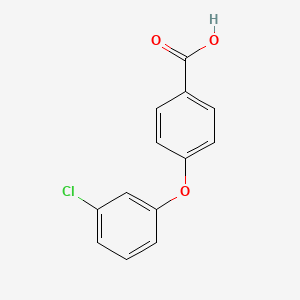
![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)
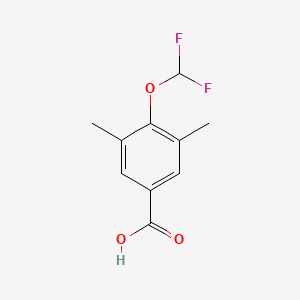


![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
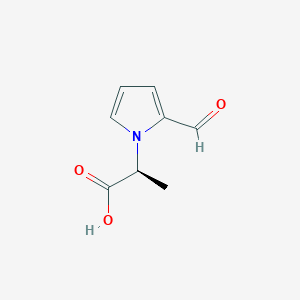
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

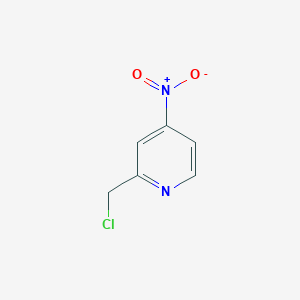
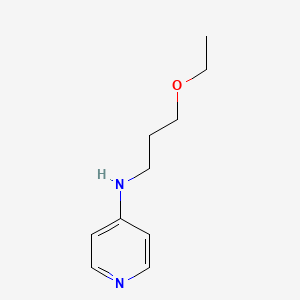
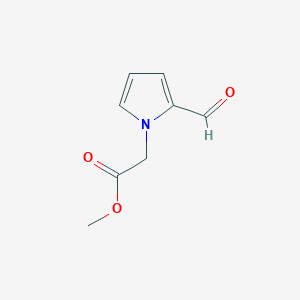
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)

